Difluoromethylbenzene can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. By introducing functional groups onto the benzene ring or modifying the difluoromethyl group, researchers can create molecules with specific biological properties. For instance, difluoromethylbenzene has been employed in the synthesis of:
Due to its unique chemical structure and well-defined properties, Difluoromethylbenzene can be used as a reference material in various spectroscopic techniques. These techniques allow researchers to identify and characterize unknown compounds by analyzing the interaction of electromagnetic radiation with the molecules. For example, Difluoromethylbenzene can be employed as a reference in:
(Difluoromethyl)benzene, also known as benzene, (difluoromethyl)-, is an aromatic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring. It has the chemical formula C₇H₆F₂ and a molecular weight of approximately 136.06 g/mol. This compound is notable for its unique properties, which arise from the electronegative fluorine atoms that influence its reactivity and physical characteristics. The difluoromethyl group can significantly alter the electronic distribution within the aromatic system, making (difluoromethyl)benzene a subject of interest in various chemical research and industrial applications.
Several methods exist for synthesizing (difluoromethyl)benzene:
(Difluoromethyl)benzene finds applications in various fields:
Interaction studies focusing on (difluoromethyl)benzene are scarce but suggest that its unique structure may influence interactions with enzymes and receptors in biological systems. The presence of fluorine atoms could enhance binding affinity or alter metabolic pathways compared to non-fluorinated analogs.
Several compounds share structural similarities with (difluoromethyl)benzene, including:
| Compound | Structure | Key Differences |
|---|---|---|
| (Difluoromethyl)benzene | C₇H₆F₂ | Aromatic, unique reactivity due to -CF₂H |
| Chlorodifluoromethylbenzene | C₇H₆ClF₂ | Contains Cl; affects reactivity differently |
| Trifluoromethylbenzene | C₇H₅F₃ | More electronegative; alters physical properties |
| Difluoroethane | C₂H₄F₂ | Non-aromatic; used mainly as a refrigerant |
This comparison highlights how (difluoromethyl)benzene stands out due to its aromatic nature and specific reactivity influenced by the difluoromethyl group. Each similar compound presents unique characteristics that cater to different applications within chemistry and material science.
The synthesis of (difluoromethyl)benzene through traditional diethylaminosulfur trifluoride-mediated fluorination represents one of the most established methodologies for introducing difluoromethyl groups into aromatic systems [1] [2]. The classical approach involves the direct conversion of aldehydes to gem-difluorides using diethylaminosulfur trifluoride as the fluorinating agent, though this method has evolved to include more thermally stable alternatives [1] [3].
A significant advancement in diethylaminosulfur trifluoride-mediated fluorination involves the use of N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine as a thermally stable fluorination reagent [1]. This methodology demonstrates exceptional efficiency in converting benzaldehydes to their corresponding difluoromethyl derivatives under microwave irradiation conditions [1]. When p-t-butylbenzaldehyde was subjected to reaction with N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine under microwave irradiation at 180°C for 20 minutes, the expected gem-difluoro compound was obtained in 61% yield, though starting material remained in the reaction mixture [1].
The addition of triethylamine trihydrofluoride as a fluoride source proved critical for reaction acceleration [1]. By incorporating 0.2 equivalents of triethylamine trihydrofluoride, the yield improved significantly to 89% [1]. Optimal conditions were achieved using 1 equivalent of triethylamine trihydrofluoride and 2 equivalents of N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine, resulting in 96% yield of the difluoromethyl product [1].
Table 1: Diethylaminosulfur Trifluoride-Mediated Fluorination Methods
| Substrate | Reagent | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| p-t-Butylbenzaldehyde | N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine + triethylamine trihydrofluoride | Microwave 180°C, 20 min | 96 | Excellent | [1] |
| Benzaldehyde + Acetophenone | N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine + triethylamine trihydrofluoride | Microwave 180°C, 20 min | 82 (difluoromethylbenzene) | Selective for aldehydes | [1] |
| 4-Formylbenzophenone | N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine + triethylamine trihydrofluoride | Microwave 180°C, 20 min | 92 | Aldehyde selective | [1] |
| Various aldehydes | Diethylaminosulfur trifluoride | Variable temperatures | 60-90 | Good | [2] |
| Aromatic aldehydes | Diethylaminosulfur trifluoride + Deoxofluor | −78°C to 0°C | 70-95 | Excellent | [3] |
The N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine methodology demonstrates remarkable selectivity for aldehydes over ketones [1]. In competitive reactions involving both benzaldehyde and acetophenone, the aldehyde group was selectively converted to difluoromethylbenzene while most of the acetophenone remained unchanged [1]. This selectivity was further demonstrated with 4-formylbenzophenone, which contains both ketone and aldehyde functionalities, where the aldehyde group was selectively converted to the gem-difluoride, yielding 4-difluoromethylbenzophenone in 92% yield [1].
Table 2: Reaction Optimization Parameters for Diethylaminosulfur Trifluoride-Mediated Synthesis
| Parameter | Optimal Value | Yield at Optimal (%) | Effect of Deviation | Notes |
|---|---|---|---|---|
| N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine equivalents | 2.0 | 96 | Lower yields with <2 equiv | Excess promotes completion |
| Triethylamine trihydrofluoride equivalents | 1.0 | 96 | Incomplete conversion <1 equiv | Critical for reaction acceleration |
| Temperature (°C) | 180 | 96 | Lower yields at <180°C | High temp needed for activation |
| Time (min) | 20 | 96 | Incomplete at <20 min | Minimum time for completion |
| Microwave vs Thermal | Microwave preferred | 96 vs 89 | Slightly lower thermal | Microwave enhances efficiency |
Photochemical methodologies have emerged as powerful tools for benzylic carbon-hydrogen fluorination, offering mild reaction conditions and avoiding the need for directing groups [4]. These approaches leverage visible light activation to generate reactive intermediates capable of abstracting benzylic hydrogen atoms and subsequently installing fluorine functionality [4] [5].
The pioneering work by Chen and co-workers established 9-fluorenone as an effective organocatalyst for visible light-promoted benzylic fluorination [5]. Under visible light irradiation, photoexcitation of the ketone organocatalyst generates a short-lived diradical species capable of abstracting benzylic hydrogen from starting materials [5]. Subsequently, the fluorine source delivers the fluorine atom and regenerates the catalyst, completing the catalytic cycle [5].
Recent developments in photocatalytic radical cascade difluoromethylation have expanded the scope of photochemical approaches [6]. Utilizing easily accessible and bench-stable difluoromethyltriphenylphosphonium bromide as the precursor of the difluoromethyl group, these methodologies afford difluoromethyl-substituted polycyclic compounds in moderate to good yields [6] [7].
The optimized conditions involve N-benzo[d]imidazole and difluoromethyltriphenylphosphonium bromide in the presence of fac-tris(2-phenylpyridine)iridium (2 mol%) in acetonitrile under 5 watt blue light-emitting diode irradiation at room temperature for 16 hours [6]. This strategy constructs both carbon(sp³)-difluoromethyl and carbon-carbon bonds simultaneously, distinguished by mild conditions, simple operation, and wide substrate scope [6] [7].
Table 3: Photochemical Approaches for Benzylic Fluorination
| Photocatalyst | Light Source | Difluoromethyl Source | Substrate Type | Yield Range (%) | Key Features | Reference |
|---|---|---|---|---|---|---|
| 9-Fluorenone | Visible light CFL | Selectfluor | Benzylic carbon-hydrogen | 60-85 | Hydrogen atom transfer mechanism | [4] |
| Acridinium-mesityl | Blue LED | Selectfluor | Benzylic carbon-hydrogen | 45-70 | Single electron transfer/hydrogen atom transfer pathway | [4] |
| tris(2-phenylpyridine)iridium | 5W blue LED | difluoromethyltriphenylphosphonium bromide | Benzimidazoles | 65-83 | Radical cascade | [6] |
| Covalent organic framework-anthracene-benzothiadiazole | Visible light | sodium difluoroacetate | Heterocycles | 55-91 | Dual active centers | [8] |
| Rhodamine 6G | Visible light | difluoromethanesulfinate | Carbon-nitrogen bonds | 60-80 | Direct addition | [9] |
Covalent organic framework photocatalytic materials with dual reactive centers represent a significant advancement in photocatalytic difluoromethylation [8]. These materials incorporate anthracene as a reduction site and benzothiadiazole as an oxidation site, distributed in a tristyryl triazine framework [8]. The combination of both anthracene and benzothiadiazole units into covalent organic frameworks significantly enhanced photocatalytic activity (91%) compared to unsubstituted versions (21%) [8].
This enhancement is attributed to the synergistic function of oxidation and reduction centers providing reaction sites [8]. Photogenerated electrons from anthracene centers are efficiently transferred to nearby benzothiadiazole centers, thereby enhancing charge transfer and reducing recombination rate of photogenerated species [8].
Transition metal-catalyzed difluoromethylation represents a versatile approach for introducing difluoromethyl groups onto aromatic systems through cross-coupling methodologies [10] [11]. These strategies overcome limitations associated with traditional methods by offering milder reaction conditions, broader substrate scope, and improved functional group tolerance [12].
The reliable practicability and scalability of the nickel-catalyzed process has been demonstrated through several 10-gram scale reactions without loss of reaction efficiency [11]. Preliminary mechanistic studies reveal that the reaction initiates from oxidative addition of aryl chlorides to nickel(0), with difluoromethyl radical involvement providing a route for chlorodifluoromethane applications in organic synthesis [11].
Palladium difluorocarbene-involved catalytic coupling with terminal alkynes represents a novel mode of conjugation reaction that circumvents radical pathways typically encountered during coupling of alkynes with fluoroalkyl electrophiles [13]. This reaction utilizes inexpensive and abundant industrial raw material chlorodifluoromethane as the difluorocarbene precursor, featuring cost-effectiveness, excellent functional group tolerance, and broad substrate scope [13].
Mechanistic studies reveal a unique catalytic pathway where hydroquinone plays a pivotal role in promoting the reaction [13]. Hydroquinone assists difluorocarbene generation, functions as a proton transfer shuttle to facilitate difluoromethylated alkyne formation, and serves as a reductant to generate benzoquinone [13]. The reaction proceeds through formation of nucleophilic palladium(0) difluorocarbene, followed by protonation to generate difluoromethyl palladium complex as the rate-determining step [13].
Table 4: Transition Metal-Catalyzed Difluoromethylation Strategies
| Metal Catalyst | Difluoromethyl Source | Substrate | Temperature (°C) | Yield Range (%) | Mechanism | Reference |
|---|---|---|---|---|---|---|
| Nickel(cyclooctadiene)₂ | Chlorodifluoromethane | Aryl chlorides | 80-120 | 65-85 | Radical pathway | [11] |
| Palladium(triphenylphosphine)₄ | Chlorodifluoromethane + hydroquinone | Terminal alkynes | 50-80 | 70-90 | Carbene insertion | [13] |
| Copper iodide | Trimethylsilyl difluoromethane | Aryl iodides | Room temperature | 60-85 | Single electron transfer process | [14] |
| Nickel/pyridine-2,6-bis(carboximidamide) dihydrochloride | 2-Pyridylsulfonyl difluoromethane | Aryl bromides | 40 | 70-90 | Radical coupling | [15] |
| Copper/ligand | Trimethylsilyl difluoromethane | Alkyl halides | Room temperature | 50-80 | Radical relay | [16] |
Copper-mediated direct difluoromethylation of electron-deficient aryl iodides using trimethylsilyl difluoromethane provides a convenient one-step protocol proceeding at room temperature [14]. This methodology affords various difluoromethylated products in moderate to excellent yields and demonstrates compatibility with heteroaryl and β-styryl iodides [14]. The reaction proceeds through a single electron transfer process, making it particularly suitable for electron-poor aromatic systems [14].
Recent developments include copper-catalyzed carbo-difluoromethylation of alkenes via radical relay approaches [16]. The proposed mechanism involves single electron transfer from a copper-difluoromethyl species to an electrophile to form a carbon-centered radical, followed by alkene addition and subsequent copper-mediated difluoromethylation [16]. This approach simultaneously introduces difluoromethyl groups along with complex alkyl or aryl groups into alkenes with regioselectivity opposite to traditional difluoromethyl radical addition [16].
Radical-based methodologies have emerged as powerful strategies for difluoromethyl group installation, offering unique reactivity patterns and enabling transformations that are challenging through traditional two-electron pathways [17] [18]. These approaches leverage the distinctive properties of difluoromethyl radicals to achieve selective carbon-carbon and carbon-heteroatom bond formation [19] [16].
Photoredox catalysis serving difluoromethylation represents a powerful strategy for constructing difluoromethyl-containing organic compounds under mild conditions [20]. Visible light-mediated radical difluoromethylation employs easily accessible sources of difluoromethyl radical donors, with mechanistic pathways involving single-electron oxidation of difluoromethylating reagents followed by sulfur dioxide extrusion [9].
The resulting difluoromethyl radical reacts with carbon-nitrogen bonds acting as pseudo-nucleophiles, generating aminyl radical intermediates [9]. These intermediates undergo either hydrogen atom transfer events or single-electron reduction followed by proton abstraction to yield final difluoromethylated products [9]. Quantum yield determinations suggest catalytic reduction processes, though radical chain mechanisms cannot be ruled out [9].
Electroreductively triggered radical hydrodifluoromethylation of unsaturated carbon-carbon bonds represents an innovative approach reconciling multiple redox processes under highly reducing electrochemical conditions [18]. This methodology delivers both unactivated and activated alkene hydrodifluoromethylation, with reaction conditions chosen based on electronic properties of alkenes [18].
Notably, the reaction delivers geminal bis(difluoromethylated) products from alkynes in a single step through consecutive hydrodifluoromethylation, granting access to underutilized 1,1,3,3-tetrafluoropropan-2-yl functional groups [18]. Late-stage hydrodifluoromethylation of densely functionalized pharmaceutical agents has been successfully demonstrated [18].
Table 5: Radical-Based Pathways in Difluoromethyl Group Installation
| Radical Source | Initiation Method | Target Bond | Reaction Type | Conditions | Yield Range (%) | Advantages | Reference |
|---|---|---|---|---|---|---|---|
| Difluoromethanesulfinate | Photoredox | Carbon-nitrogen | Addition | Room temperature, visible light | 60-80 | Mild conditions | [9] |
| difluoromethyltriphenylphosphonium bromide | Visible light/Iridium | Carbon-carbon | Cascade cyclization | Room temperature, blue LED | 65-83 | High selectivity | [7] |
| Sodium difluoromethanesulfinate | Thermal/azobisisobutyronitrile | Carbon-sulfur | Substitution | 80°C, thermal | 50-75 | Simple reagents | [21] |
| Electrochemical | Electron transfer | Carbon-carbon | Hydrofunctionalization | Electrochemical cell | 55-85 | Scalable | [18] |
| Photoredox | Light/catalyst | Carbon-hydrogen | Functionalization | Photoredox | 60-90 | Functional group tolerance | [17] |
Difluoromethyl radical-triggered tandem reactions provide elegant pathways for transferring N-allyl amides into difluoromethyl-β-amino alcohols [19]. These processes proceed smoothly under visible light irradiation with low catalyst loadings (3 mol% iridium complex), exhibiting broad substrate scope and functional group tolerance [19]. Various difluoromethyl-β-amino alcohols are readily accessed in good to excellent yields under mild conditions [19].
Mechanistic studies reveal sequential difluoromethyl radical addition, carbocation trapping, and rearrangement processes [19]. The difluoromethyl radical displays high affinity for benzylic hydrogen atom transfer, generating benzylic radicals that undergo subsequent oxidation to benzylic cations [19]. These cations are then trapped by nucleophiles to provide the final products [19].
Table 6: Comparative Yield Analysis Across Synthetic Methods
| Substrate Type | Diethylaminosulfur Trifluoride Method (%) | Photochemical (%) | Metal-Catalyzed (%) | Radical Methods (%) | Best Method | Key Limitation |
|---|---|---|---|---|---|---|
| Benzaldehyde | 82-96 | N/A | N/A | N/A | Diethylaminosulfur trifluoride/N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine | Aldehyde requirement |
| Aromatic aldehydes | 70-95 | N/A | N/A | N/A | Diethylaminosulfur trifluoride/N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine | Harsh conditions |
| Benzylic carbon-hydrogen | N/A | 60-85 | N/A | 60-90 | Photochemical | Substrate scope |
| Aryl halides | N/A | N/A | 60-90 | 50-80 | Metal-catalyzed | Reagent cost |
| Heterocycles | Limited | 55-91 | 70-85 | 60-80 | Photochemical | Catalyst stability |
Recent developments in radical difluoromethylation include copper-catalyzed carbo-difluoromethylation of alkenes via radical relay approaches [16]. This methodology simultaneously introduces difluoromethyl groups along with complex alkyl or aryl groups into alkenes with regioselectivity opposite to traditional difluoromethyl radical addition [16]. The approach demonstrates broad substrate scope and wide functional group compatibility, with scalable protocols applicable to late-stage functionalization of complex molecules [16].
Flammable;Corrosive